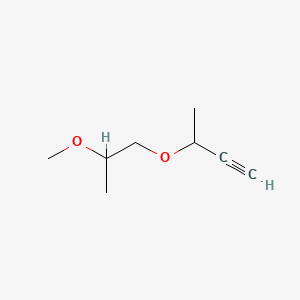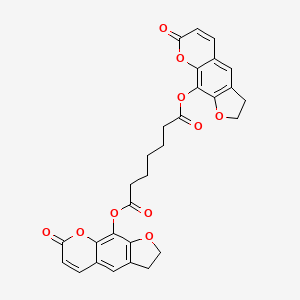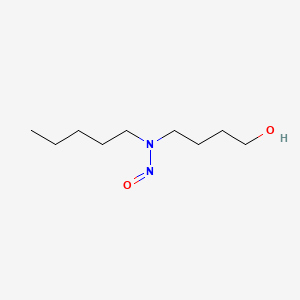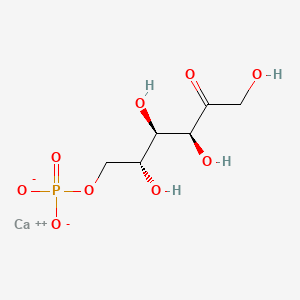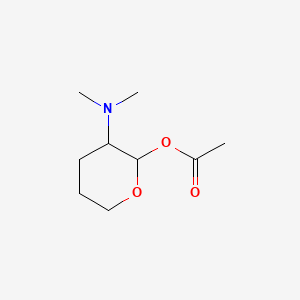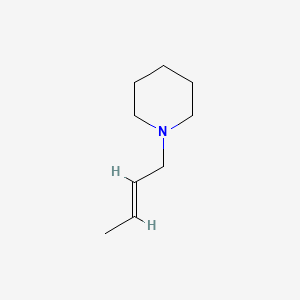
1-(But-2-enyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-enyl)piperidine, also known as 1-(2-Butenyl)piperidine, is an organic compound with the molecular formula C₉H₁₇N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-2-enyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with but-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the but-2-enyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives .
Scientific Research Applications
1-(But-2-enyl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: this compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(But-2-enyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as changes in cellular signaling pathways, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Pyridine: A six-membered aromatic ring with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: A class of compounds with a partially saturated pyridine ring, known for their use in calcium channel blockers.
Uniqueness: 1-(But-2-enyl)piperidine is unique due to its but-2-enyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug design .
Properties
CAS No. |
699-14-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]piperidine |
InChI |
InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h2-3H,4-9H2,1H3/b3-2+ |
InChI Key |
XQOHGUZOLKLXLU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1CCCCC1 |
Canonical SMILES |
CC=CCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


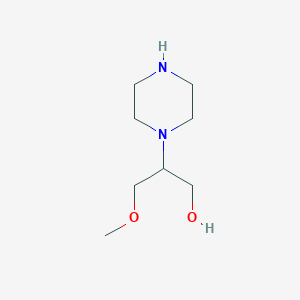
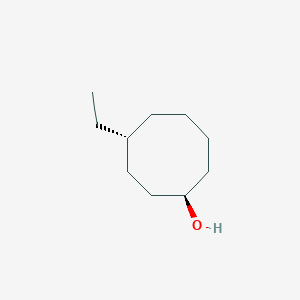
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
![1,1,2,2-Tetradeuterio-2-[4-(3-ethynylanilino)-7-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B13811142.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
